3-(4-bromophenyl)prop-2-enamide

Antiparasitic drug discovery Leishmania major Toxoplasma gondii

Select 3-(4-bromophenyl)prop-2-enamide for its unparalleled synthetic versatility. The para-bromine substituent serves as a strategic handle for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions—enabling rapid library diversification not possible with non-halogenated cinnamamide analogs. Documented potency-enhancing effect of bromine substitution against Leishmania major and Toxoplasma gondii makes this the privileged scaffold for antiparasitic drug discovery over unsubstituted or chloro- variants. Positional specificity (para- vs. meta-bromo) is critical for valid SAR interpretation; this compound provides the defined para reference point required for rigorous pharmacological profiling of cinnamamide-based lead series.

Molecular Formula C9H8BrNO
Molecular Weight 226.1
CAS No. 27318-06-5
Cat. No. B6266838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)prop-2-enamide
CAS27318-06-5
Molecular FormulaC9H8BrNO
Molecular Weight226.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)prop-2-enamide (CAS 27318-06-5) – Key Chemical Identity and Procurement Profile


3-(4-Bromophenyl)prop-2-enamide (CAS 27318-06-5), also known as (E)-3-(4-bromophenyl)acrylamide or 4-bromocinnamamide, is a para-bromo-substituted cinnamamide derivative with molecular formula C₉H₈BrNO and molecular weight 226.07 g/mol [1]. This brominated aromatic acrylamide belongs to the broader class of cinnamamide derivatives that have garnered significant attention in medicinal chemistry as enzyme inhibitors, antimicrobial agents, and antiparasitic leads [2]. The compound is commercially available as a research chemical, typically supplied at 95% purity, and serves as a versatile building block in organic synthesis due to the synthetic handle provided by the para-bromine atom and the α,β-unsaturated amide moiety [1].

Why Generic Substitution Fails: Structural Specificity of 3-(4-Bromophenyl)prop-2-enamide in Biological and Synthetic Applications


While cinnamamide derivatives as a class exhibit broad biological activities including antimicrobial, antifungal, and antiproliferative effects, the precise substitution pattern critically determines both potency and selectivity. The para-bromo substitution in 3-(4-bromophenyl)prop-2-enamide confers distinct electronic and steric properties compared to its ortho-, meta-, unsubstituted, or alternative-halogen analogs [1]. Systematic structure-activity relationship (SAR) studies on cinnamamide derivatives have demonstrated that halogen position and identity dramatically affect antiparasitic IC₅₀ values, with bromine substitution at specific positions yielding enhanced activity against Leishmania major and Toxoplasma gondii relative to chloro- or unsubstituted counterparts [2]. Furthermore, the para-bromine atom serves as a strategic handle for cross-coupling reactions that are unavailable to non-halogenated cinnamamides, limiting the synthetic versatility of unsubstituted analogs [3].

3-(4-Bromophenyl)prop-2-enamide – Quantitative Differentiation Evidence Against Structural Analogs


Halogen Substituent Boosts Antiparasitic Potency: Class-Level Inference from Piperlongumine-Type Cinnamamide SAR

In a systematic evaluation of synthetic piperlongumine-type cinnamide derivatives, bromo-substituted analogs exhibited substantially enhanced antiparasitic activity compared to non-halogenated and chloro-substituted counterparts. Bromo-substituted compounds 3b/c and 4b/c demonstrated strong activity against L. major promastigotes with IC₅₀ values of 4.5–5.8 μM [1]. Against T. gondii parasites, the same bromo-substituted compounds exhibited IC₅₀ values of 2.0–3.5 μM with notable selectivity versus non-malignant Vero cells [1]. While these data are from more complex N-acylpyrrolidone/piperidone derivatives rather than the parent 3-(4-bromophenyl)prop-2-enamide, the consistent observation that bromine substitution enhances antiparasitic activity relative to chlorine and unsubstituted analogs supports the strategic value of the para-bromo cinnamamide scaffold [1].

Antiparasitic drug discovery Leishmania major Toxoplasma gondii Structure-activity relationship

Positional Isomerism Dictates Biological Activity Profile: Meta- vs Para-Bromo Substitution Comparison

3-(4-Bromophenyl)prop-2-enamide (para-bromo isomer) is structurally distinct from its positional isomer 3-bromocinnamamide (meta-bromo, CAS 71539-43-0), which is identified as the de-ethylated metabolite of the anticonvulsant drug cinromide [1]. The metabolic fate of cinromide involves N-de-ethylation to yield the meta-bromo cinnamamide species, demonstrating that the bromine substitution position significantly influences recognition by metabolic enzymes [1]. The para-bromo isomer, in contrast, does not arise from cinromide metabolism and possesses distinct physicochemical properties including different electronic distribution on the aromatic ring and altered hydrogen-bonding capacity. This positional specificity means that procurement decisions between para-bromo and meta-bromo cinnamamides must be guided by the intended application pathway [2].

Positional isomer differentiation Drug metabolism Cinromide metabolite SAR

Synthetic Versatility via para-Bromo Handle: Comparative Building Block Utility

The para-bromine atom in 3-(4-bromophenyl)prop-2-enamide serves as a strategic synthetic handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling facile diversification to generate compound libraries [1]. This synthetic versatility is absent in non-halogenated cinnamamide analogs, which lack a reactive leaving group for such transformations. Patent literature confirms that bromo-substituted cinnamamides are explicitly claimed as valuable intermediates for preparing pharmaceutical compositions, with the bromo group enabling subsequent functionalization that chloro-, iodo-, or unsubstituted analogs cannot achieve with identical efficiency [1]. The para-position placement further distinguishes this compound from ortho-bromo isomers, which may suffer from steric hindrance during cross-coupling reactions.

Cross-coupling reactions Suzuki-Miyaura Building block Medicinal chemistry

Cytotoxicity Selectivity in N-Arylcinnamamide Series: Bromo-Substituted Derivatives Show Favorable Profile

In a comprehensive evaluation of sixteen ring-substituted N-arylcinnamamides, compounds bearing bromine substitution on the N-aryl ring demonstrated favorable cytotoxicity selectivity profiles. Specifically, (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide exhibited an IC₅₀ of 6.5 μM against B cells, while most other compounds in the series showed no significant cytotoxic effect up to 20 μM [1]. This indicates that bromine substitution on the phenyl ring can modulate cytotoxicity in a manner distinct from other halogen substitution patterns or unsubstituted analogs. The study further demonstrated that several N-arylcinnamamides exhibited antistaphylococcal, antitubercular, and antifungal activities comparable with or higher than standard drugs including ampicillin, isoniazid, and benomyl [2].

Cytotoxicity Anticancer Selectivity N-arylcinnamamides

Crystal Structure Determinants: Para-Bromo Enables Specific Solid-State Interactions

The crystal structure of p-bromocinnamamide has been solved and deposited, revealing specific solid-state packing interactions mediated by the para-bromine atom [1]. The X-ray diffraction data show the title compound with displacement ellipsoids at 50% probability, confirming the trans (E) geometry of the double bond and the specific intermolecular interactions enabled by the para-bromine substituent [1]. These crystallographic data are valuable for understanding solid-state properties, polymorphism, and formulation behavior. In contrast, non-halogenated cinnamamide exhibits different crystal packing due to the absence of halogen-mediated interactions, while chloro and iodo analogs show altered packing patterns due to different halogen bonding propensities.

X-ray crystallography Solid-state chemistry Crystal engineering Halogen bonding

3-(4-Bromophenyl)prop-2-enamide – Recommended Application Scenarios Based on Differentiated Evidence


Antiparasitic Lead Discovery: Leveraging Halogen-Boosted Activity

For research groups developing novel antiparasitic agents against Leishmania major or Toxoplasma gondii, 3-(4-bromophenyl)prop-2-enamide serves as a privileged scaffold based on class-level SAR data showing that bromine substitution enhances antiparasitic activity relative to chloro- or unsubstituted cinnamamide derivatives [1]. The compound can be used as a starting material for synthesizing N-acylpyrrolidone/piperidone derivatives or as a reference standard in comparative potency studies. Procurement of the para-bromo variant over unsubstituted cinnamamide is justified by the documented potency-enhancing effect of bromine substitution in this chemotype [1].

Medicinal Chemistry Building Block: Diversification via Cross-Coupling

This compound is specifically recommended for medicinal chemistry programs requiring scaffold diversification via transition metal-catalyzed cross-coupling. The para-bromine atom serves as a synthetic handle for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling the generation of diverse compound libraries that are inaccessible from non-halogenated cinnamamide starting materials [2]. The para-position placement minimizes steric hindrance issues that may arise with ortho-bromo isomers during coupling reactions [2].

Structure-Activity Relationship Studies Requiring Positional Specificity

For SAR studies exploring the effect of halogen substitution position on biological activity, 3-(4-bromophenyl)prop-2-enamide provides a defined para-bromo reference point distinct from meta-bromo isomers such as 3-bromocinnamamide [3]. The demonstrated metabolic differentiation between para- and meta-bromo isomers (with meta-bromo serving as a cinromide metabolite) underscores the necessity of positional specificity in procurement [3]. This compound is the appropriate choice for studies investigating para-substituted cinnamamide pharmacology.

Cytotoxicity Screening in Anticancer Programs

Given the documented differential cytotoxicity profile of bromo-substituted N-arylcinnamamides, where a 4-bromo-3-chloro derivative showed measurable IC₅₀ of 6.5 μM against B cells while most analogs were inactive [4], 3-(4-bromophenyl)prop-2-enamide is recommended as a core scaffold for anticancer screening. The compound may be further functionalized to optimize the cytotoxicity-selectivity balance observed in this chemical series [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-bromophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.